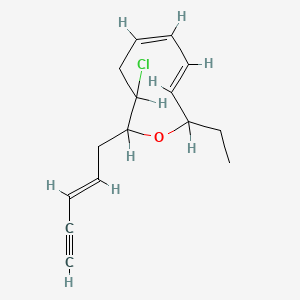
Brasilenyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brasilenyne is a complex organic compound with a unique structure that includes a chlorine atom, an ethyl group, and a pent-2-en-4-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brasilenyne involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxonine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorine atom: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the ethyl group: This can be done through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the pent-2-en-4-ynyl group: This step involves a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Brasilenyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Brasilenyne involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Brasilenyne: shares similarities with other chlorinated oxonine derivatives and compounds with similar functional groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71778-84-2 |
|---|---|
Formule moléculaire |
C15H19ClO |
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-7-12-15-14(16)11-9-6-8-10-13(4-2)17-15/h1,5-10,13-15H,4,11-12H2,2H3/b7-5+,9-6-,10-8+ |
Clé InChI |
SMJVVUACAPVPDN-MSYNORJISA-N |
SMILES |
CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |
SMILES isomérique |
CCC1/C=C/C=C\CC(C(O1)C/C=C/C#C)Cl |
SMILES canonique |
CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |
Synonymes |
brasilenyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















